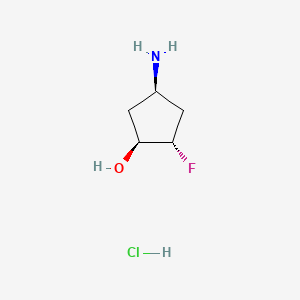

rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride

Description

rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride is a cyclopentane-derived small molecule featuring a unique stereochemical arrangement of functional groups: a primary amine at position 4, a hydroxyl group at position 1, and a fluorine substituent at position 2. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The compound’s stereochemistry and fluorination are critical to its biological activity, as these features influence its binding affinity and metabolic stability compared to non-fluorinated or stereoisomeric analogs.

Properties

Molecular Formula |

C5H11ClFNO |

|---|---|

Molecular Weight |

155.60 g/mol |

IUPAC Name |

(1S,2S,4R)-4-amino-2-fluorocyclopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-3(7)2-5(4)8;/h3-5,8H,1-2,7H2;1H/t3-,4-,5-;/m0./s1 |

InChI Key |

LWCWLXPINYNJDX-SHLRHQAISA-N |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1O)F)N.Cl |

Canonical SMILES |

C1C(CC(C1O)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom and the amino group onto the cyclopentane ring. Common synthetic routes may involve:

Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amination: Introduction of the amino group through reductive amination or nucleophilic substitution reactions.

Cyclization: Formation of the cyclopentane ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the fluorine atom can produce various substituted cyclopentane derivatives.

Scientific Research Applications

rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The cyclopentane ring provides a rigid framework that can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between rac-(1R,2R,4S)-4-amino-2-fluorocyclopentan-1-ol hydrochloride and related compounds:

*Calculated based on molecular formula.

Key Findings:

Structural Rigidity vs. Bicyclic systems (e.g., octahydrocyclopenta[c]pyrrole in ) further restrict movement, which may improve binding kinetics but reduce solubility.

Impact of Fluorination: The 2-fluoro substituent in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., 2-(azetidin-3-yl)-2-fluoroacetic acid hydrochloride retains fluorination but lacks stereochemical complexity).

Triazole-containing analogs () leverage hydrogen-bonding capabilities for kinase or protease inhibition, a feature absent in the target compound.

Salt Forms and Solubility :

- Hydrochloride salts (target compound) and dihydrochloride salts () enhance aqueous solubility compared to free bases. However, dihydrochlorides may increase hygroscopicity, complicating formulation.

Research and Development Implications

The target compound’s stereospecific fluorination positions it as a promising candidate for optimizing pharmacokinetic profiles in drug discovery. However, its lower molecular weight compared to triazole- or spiro-containing analogs may limit its binding affinity for larger enzymatic pockets. Future studies should explore hybrid derivatives combining fluorination with heterocyclic moieties to balance stability and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.